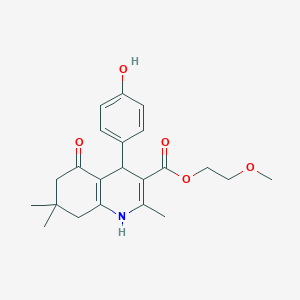
2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile, also known as DTCC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of chromene derivatives, which have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. DTCC has been synthesized using different methods, and its mechanism of action has been investigated in various studies.
作用机制
The mechanism of action of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been investigated in various studies. In a study conducted by Li et al., 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile was found to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. The study also reported that 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile inhibited the expression of Bcl-2 and activated caspase-3 and caspase-9, which are involved in the apoptotic pathway. 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been reported to inhibit the growth of bacteria by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA and RNA.
Biochemical and Physiological Effects
2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been reported to exhibit various biochemical and physiological effects. In a study conducted by Li et al., 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile was found to induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS). The study also reported that 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile inhibited the expression of antioxidant enzymes, including catalase and superoxide dismutase. 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been reported to exhibit antidiabetic activity by reducing blood glucose levels in streptozotocin-induced diabetic rats. In addition, 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been reported to exhibit neuroprotective activity by reducing oxidative stress and inhibiting the expression of pro-inflammatory cytokines in the brain.
实验室实验的优点和局限性
2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potent biological activities. However, 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has some limitations, including its poor solubility in water, which may limit its use in in vivo studies. In addition, 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has not been extensively studied for its pharmacokinetics and pharmacodynamics, which may limit its potential as a drug candidate.
未来方向
There are several future directions for the investigation of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile. Firstly, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile to determine its potential as a drug candidate. Secondly, studies are needed to investigate the structure-activity relationship of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile to optimize its biological activities. Thirdly, studies are needed to investigate the potential of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile as a scaffold for the development of novel drugs. Finally, studies are needed to investigate the potential of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile in combination with other drugs for the treatment of various diseases.
合成方法
2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been synthesized using different methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. In a one-pot synthesis method, 2-aminothiophenol, malononitrile, and 4-hydroxycoumarin were reacted in the presence of piperidine as a catalyst to yield 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile. Microwave-assisted synthesis involves the reaction of 2-aminothiophenol, malononitrile, and 4-hydroxycoumarin in the presence of potassium carbonate and DMF as a solvent under microwave irradiation. Solvent-free synthesis, on the other hand, involves the grinding of 2-aminothiophenol, malononitrile, and 4-hydroxycoumarin in a mortar and pestle under ambient conditions. These methods have been reported to yield 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile in good to excellent yields.
科学研究应用
2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In a study conducted by Li et al., 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile was found to exhibit potent anticancer activity against various cancer cell lines, including MCF-7, A549, and HepG2. The study also reported that 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile induced cell cycle arrest and apoptosis in cancer cells. 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been reported to exhibit antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6.
属性
IUPAC Name |
2,7-diamino-4-thiophen-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-7-10-13(12-2-1-5-19-12)9-4-3-8(16)6-11(9)18-14(10)17/h1-6,13H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKDURCPRUHGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-(thiophen-2-yl)-4H-chromene-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5185290.png)

![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5185312.png)

![(2R*,3R*)-3-(dimethylamino)-1'-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5185317.png)
![4-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5185319.png)
![N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5185326.png)

![3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5185342.png)

![7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5185371.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5185376.png)
![N~2~-(2-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185383.png)